molecular formula C12H18ClN3O2 B11787463 Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate

Cat. No.: B11787463
M. Wt: 271.74 g/mol
InChI Key: JDLAVHMJJVAXKV-UHFFFAOYSA-N
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Description

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, as well as an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 6-(tert-butyl)-2-chloropyrimidine with an appropriate amine to form the intermediate compound, which is then esterified with methyl propanoate under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-((6-(tert-butyl)-2-chloropyrimidin-4-yl)amino)propanoate include other esters and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of a pyrimidine ring with a tert-butyl group and a chlorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

methyl 3-[(6-tert-butyl-2-chloropyrimidin-4-yl)amino]propanoate

InChI

InChI=1S/C12H18ClN3O2/c1-12(2,3)8-7-9(16-11(13)15-8)14-6-5-10(17)18-4/h7H,5-6H2,1-4H3,(H,14,15,16)

InChI Key

JDLAVHMJJVAXKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)Cl)NCCC(=O)OC

Origin of Product

United States

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